molecular formula C12H9N3O2 B1375763 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid CAS No. 1263180-59-1

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

Cat. No. B1375763
M. Wt: 227.22 g/mol
InChI Key: TYYVKWOCYMJMLF-UHFFFAOYSA-N
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Description

The compound “3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid” is a complex organic molecule that contains a pyrazole ring . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .


Synthesis Analysis

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known as versatile scaffolds in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles are reported to possess a wide range of biological activities . They are often used in the synthesis of condensed heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact molecular structure. For example, a related compound, 1H-pyrazol-3-ylboronic acid, has a molecular weight of 111.9 .

Scientific Research Applications

Coordination Polymers in Chemistry

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid derivatives, like 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (HPPC), have been explored for developing coordination polymers with transition metals. Such compounds show different structural types and potential for building complex 3D frameworks, which are significant in the study of crystallography and material science. For instance, coordination complexes with this ligand can exhibit unique topologies and hydrogen bond interactions, contributing to diverse structural frameworks (Zhao et al., 2014).

Synthesis and Anticancer Activity

Derivatives of 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide have shown promise in anticancer research. These compounds, synthesized through a series of chemical reactions, have exhibited potent antiproliferative activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Zhang et al., 2011).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as microwave-assisted and continuous flow multistep synthesis, have been applied to create derivatives of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. These methods offer significant advantages in terms of time efficiency and yield improvement, indicating their potential for large-scale production and industrial applications (Obermayer et al., 2011).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its exact molecular structure and its intended use. For example, 1H-pyrazol-3-ylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research and development involving this compound would depend on its specific properties and potential applications. Pyrazoles are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYVKWOCYMJMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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